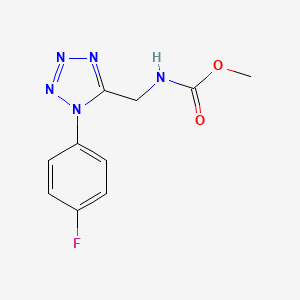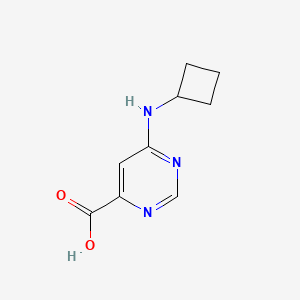
6-(Cyclobutylamino)pyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Cyclobutylamino)pyrimidine-4-carboxylic acid is a synthetic intermediate useful for pharmaceutical synthesis . It has a molecular formula of C9H11N3O2 and a molecular weight of 193.2 .
Synthesis Analysis
The synthesis of pyrimidines, including this compound, has been described in numerous methods . For instance, one method involves the condensation of 2-amino-4-aryl-3-cyano-6-methyl-4H-pyran-5-carboxylic acid ethyl .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered pyrimidine ring with two nitrogen atoms at positions 1 and 3 . The cyclobutylamino group is attached to the 6th position, and the carboxylic acid group is attached to the 4th position of the pyrimidine ring .Chemical Reactions Analysis
The chemical reactions involving pyrimidines are diverse and complex. For instance, pyrimidines exhibit anti-inflammatory effects attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Pyrimidine Derivatives
Pyrimidine derivatives, including 6-(Cyclobutylamino)pyrimidine-4-carboxylic acid, are synthesized and characterized for their structural and electronic properties. These compounds are crucial due to their presence in nucleic acids and potential applications in medicine and nonlinear optics (NLO). The synthesis involves various strategies, including reactions with fluorinated acetoacetates, malononitrile, and amidines under specific conditions to obtain carboxylic acid analogues and pyrimidine scaffolds with potential medicinal and agrochemical applications (Schmitt et al., 2017).
Applications in Medicinal Chemistry
Pyrimidine derivatives are explored for their roles in medicinal chemistry, particularly as building blocks for drug discovery. Their electronic, linear, and nonlinear optical properties have been studied, demonstrating their potential in pharmacophore development due to promising applications in medicine. For instance, certain pyrimidine derivatives have been investigated for their inhibition properties against retinoid X receptors, highlighting their therapeutic potential in targeting specific molecular pathways (Takahashi et al., 2002).
Antiviral and Antimicrobial Activities
The antiviral and antimicrobial activities of pyrimidine derivatives have been a significant focus of research. Studies have shown that specific derivatives possess inhibitory activities against various viruses and microbes, underscoring their potential as antiviral and antimicrobial agents. For example, modifications to the pyrimidine core have yielded compounds with potent antitumor properties, indicating a broad spectrum of biological activities beyond their foundational roles in nucleic acids (Kimura et al., 2006).
Nonlinear Optical Properties and Photophysics
The nonlinear optical (NLO) properties of pyrimidine derivatives are explored for their potential in high-tech applications, such as in optoelectronics. Research into their structural parameters, electronic properties, and NLO characteristics reveals the significant promise of these compounds in developing advanced materials for optical and electronic devices (Hussain et al., 2020).
Propiedades
IUPAC Name |
6-(cyclobutylamino)pyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c13-9(14)7-4-8(11-5-10-7)12-6-2-1-3-6/h4-6H,1-3H2,(H,13,14)(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSSROPXSUFBJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=NC=NC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenylmethoxycarbonyl-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2895475.png)
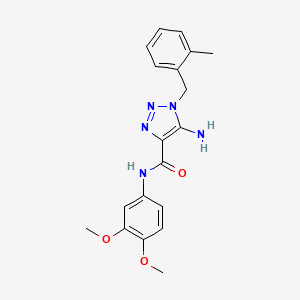
![Ethyl 2-[2-(2-{2-[(2-ethoxy-2-oxoacetyl)amino]phenoxy}ethoxy)anilino]-2-oxoacetate](/img/structure/B2895477.png)
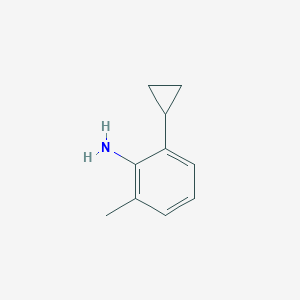
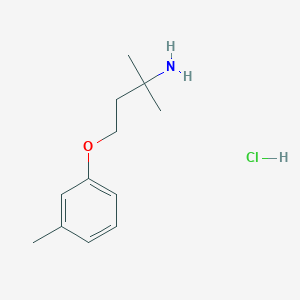
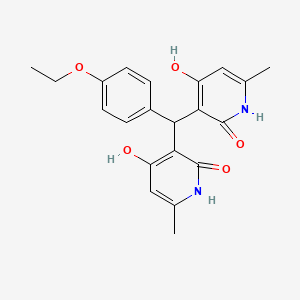
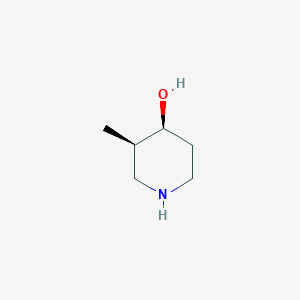
![(1-Methylpyrazolo[3,4-b]pyridin-5-yl)methanamine;hydrochloride](/img/structure/B2895488.png)
![4-Iodo-1H-benzo[d][1,2,3]triazole](/img/structure/B2895489.png)
![2-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B2895490.png)
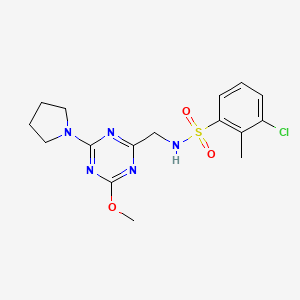
![2-(3-hydroxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2895492.png)
